molecular formula C36H40N2O2 B1294999 Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- CAS No. 59261-10-8

Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-

Cat. No. B1294999
CAS RN: 59261-10-8
M. Wt: 532.7 g/mol
InChI Key: MTNKRTXSIXNCAP-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-] is a chemical compound with the formula C36H40N2O2 . It is also known by its CAS number 59261-10-8 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C36H40N2O2 . The InChI representation of the molecule is also available . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 . It has a melting point of 133-137 °C and a boiling point of 342.14°C (rough estimate) . The density is estimated to be 0.9678 . The compound appears as a white to gray to brown powder .

Scientific Research Applications

Supramolecular Architecture

Research on similar compounds like 4,4′-methylene-bis(benzenamine) has demonstrated their role in forming robust supramolecular architectures. These compounds can interact with carboxylic acid groups, forming a variety of hydrogen-bonded motifs. The supramolecular structures observed are elegant and simple, exhibiting features like stacking of networks and threefold interpenetration patterns. Such compounds also have been studied for their thermal stability using methods like thermogravimetric analysis (TGA) (Wang et al., 2012).

Electroluminescent Properties

Compounds based on diphenyl benzeneamine moieties, closely related to Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-, have been explored for their photo- and electroluminescent properties. Such compounds are considered as potential candidates for emitting materials and dopant materials in electronic devices. The electroluminescence (EL) spectrum and efficiency of these materials under different conditions have been a subject of study, showcasing their potential in optoelectronic applications (Park et al., 2004).

Crystal Engineering

Crystal engineering using similar compounds has been investigated to understand the interaction and assembly patterns of molecules like 4,4′-methylene-bis(benzenamine). Such studies are crucial in material science and chemistry for designing materials with specific properties and understanding the role of different functional groups and molecular structures in the assembly process (Arora & Pedireddi, 2003).

Safety And Hazards

The compound is classified as an irritant and may cause harm if inhaled or if it comes into contact with skin . It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

1-(4-butoxyphenyl)-N-[4-[2-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O2/c1-3-5-25-39-35-21-13-31(14-22-35)27-37-33-17-9-29(10-18-33)7-8-30-11-19-34(20-12-30)38-28-32-15-23-36(24-16-32)40-26-6-4-2/h9-24,27-28H,3-8,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNKRTXSIXNCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069317
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-

CAS RN

59261-10-8
Record name 4,4′-(1,2-Ethanediyl)bis[N-[(4-butoxyphenyl)methylene]benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59261-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis(N-((4-butoxyphenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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